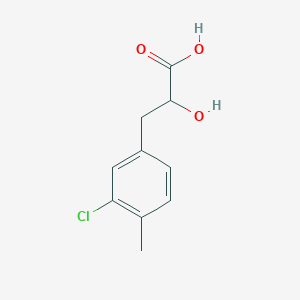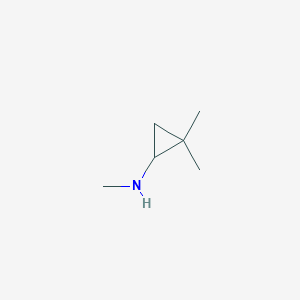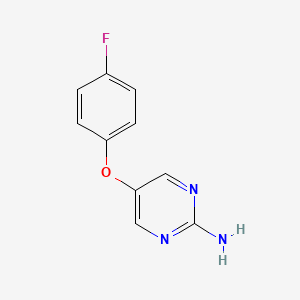
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then subjected to hydrolysis and decarboxylation to yield the desired product.
Another synthetic route involves the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with chloroacetyl chloride, followed by hydrolysis to form the hydroxy acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反应分析
Types of Reactions
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-2-oxopropanoic acid or 3-(3-Chloro-4-methylphenyl)-2-carboxypropanoic acid.
Reduction: Formation of 3-(4-Methylphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chloro group.
科学研究应用
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases. It may act as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
3-(3-Chloro-4-methylphenyl)-2-oxopropanoic acid: Similar structure but with a ketone group instead of a hydroxy group.
3-(4-Methylphenyl)-2-hydroxypropanoic acid: Lacks the chloro group.
3-(3-Chloro-4-methylphenyl)-2-carboxypropanoic acid: Contains an additional carboxylic acid group.
Uniqueness
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a chloro and hydroxy group on the phenyl ring, which imparts distinct reactivity and properties
属性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC 名称 |
3-(3-chloro-4-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI 键 |
IIPLLEQSHTWBER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)
![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)


![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15273835.png)

![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
